[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 2174896-12-7
VCID: VC2783979
InChI: InChI=1S/C12H11FN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
SMILES: C1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CC(=O)O
Molecular Formula: C12H11FN2O4
Molecular Weight: 266.22 g/mol

[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

CAS No.: 2174896-12-7

Cat. No.: VC2783979

Molecular Formula: C12H11FN2O4

Molecular Weight: 266.22 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid - 2174896-12-7

Specification

CAS No. 2174896-12-7
Molecular Formula C12H11FN2O4
Molecular Weight 266.22 g/mol
IUPAC Name 2-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Standard InChI InChI=1S/C12H11FN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
Standard InChI Key VTOAAUVSJJTBGZ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CC(=O)O
Canonical SMILES C1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CC(=O)O

Introduction

Chemical Structure and Properties

[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is characterized by its unique molecular architecture that combines several important functional groups. The compound's key properties are summarized in Table 1.

Table 1. Physical and Chemical Properties of [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

PropertyValue
CAS Number2174896-12-7
Molecular FormulaC₁₂H₁₁FN₂O₄
Molecular Weight266.22 g/mol
Chemical StructureFluorobenzyl group attached to a dioxoimidazolidine ring with an acetic acid moiety
AppearanceTypically a white to off-white solid
SolubilityLimited water solubility; better solubility in organic solvents

The structure consists of three main components: a 3-fluorobenzyl group, a 2,5-dioxoimidazolidine (hydantoin) ring, and an acetic acid side chain. The fluorine substituent at the meta position of the benzyl group likely influences the compound's lipophilicity and membrane permeability, while the carboxylic acid group provides a site for potential derivatization and hydrogen bonding.

Structural Analogs and Relationships

Several structurally related compounds have been reported in literature with varying substituents on the core imidazolidine scaffold. These structural relationships provide valuable insights into the structure-activity relationships of this class of compounds.

Related Imidazolidine Derivatives

The dioxoimidazolidine (hydantoin) core is found in various biologically active compounds. Structurally related compounds include:

  • (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS: 26972-48-5), which contains methyl groups in place of the fluorobenzyl group .

  • (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)acetic acid (CAS: 62848-47-9), which contains an unsubstituted phenyl group instead of the fluorobenzyl group .

  • 4-(1-(4-Fluorobenzyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile, which contains a 4-fluorobenzyl group and a benzonitrile substituent .

These structural variations provide a foundation for understanding how different substitution patterns affect physicochemical properties and biological activities within this compound class.

Structure-Activity Relationships

Analysis of structurally related compounds provides insights into how modifications affect biological activity, which is crucial for rational drug design and optimization.

Key Structural Features Influencing Activity

Table 2. Structure-Activity Relationships of Dioxoimidazolidine Derivatives

Structural ModificationObserved Effect on Activity
Fluorine position (ortho, meta, para)Meta-substitution (as in our target compound) may offer optimal balance between lipophilicity and electronic effects
Benzyl vs. phenyl substituentsBenzyl groups typically provide additional conformational flexibility, potentially enhancing target binding
Acetic acid side chainProvides hydrogen bond donor/acceptor capabilities, influencing solubility and target interaction
N-substitution patternSignificantly affects biological activity and physicochemical properties

Research on analog compounds suggests that the fluorine substitution on the benzyl ring can significantly enhance biological activity. For instance, compounds with 5-(2-fluorobenzyloxy) substitution exhibited potent cytotoxicity against cancer cell lines with IC₅₀ values as low as 0.22 μM . This suggests that the fluorine atom plays a crucial role in enhancing biological activity, possibly through modulation of electronic properties or metabolic stability.

Additionally, the dioxoimidazolidine core contributes to the compound's potential biological activities. Studies on hydantoin derivatives have shown that they can adopt specific conformations that mimic peptide secondary structures, which may explain their diverse biological activities .

Applications and Research Directions

Based on its structural features and the properties of related compounds, [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid could have several potential applications in research and drug discovery.

Future Research Directions

Several promising research directions emerge based on the current understanding of [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid and related compounds:

  • Comprehensive Biological Evaluation: Systematic screening against various biological targets to establish a complete activity profile.

  • Analog Development: Synthesis of analogs with modifications at key positions to optimize biological activity and pharmacokinetic properties.

  • Structure-Based Design: Utilization of computational modeling to predict interactions with potential biological targets and guide further structural modifications.

  • Combination Studies: Investigation of potential synergistic effects when combined with established therapeutic agents.

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